Cas no 2228536-30-7 (3-amino-2-4-(dimethylcarbamoyl)phenylpropanoic acid)
3-amino-2-4-(dimethylcarbamoyl)phenylpropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-amino-2-4-(dimethylcarbamoyl)phenylpropanoic acid
- 3-amino-2-[4-(dimethylcarbamoyl)phenyl]propanoic acid
- EN300-1744227
- 2228536-30-7
-
- Inchi: 1S/C12H16N2O3/c1-14(2)11(15)9-5-3-8(4-6-9)10(7-13)12(16)17/h3-6,10H,7,13H2,1-2H3,(H,16,17)
- InChI Key: YBMGBKAENIGSLU-UHFFFAOYSA-N
- SMILES: OC(C(CN)C1C=CC(C(N(C)C)=O)=CC=1)=O
Computed Properties
- Exact Mass: 236.11609238g/mol
- Monoisotopic Mass: 236.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.3
- Topological Polar Surface Area: 83.6Ų
3-amino-2-4-(dimethylcarbamoyl)phenylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1744227-0.05g |
3-amino-2-[4-(dimethylcarbamoyl)phenyl]propanoic acid |
2228536-30-7 | 0.05g |
$912.0 | 2023-09-20 | ||
| Enamine | EN300-1744227-0.1g |
3-amino-2-[4-(dimethylcarbamoyl)phenyl]propanoic acid |
2228536-30-7 | 0.1g |
$956.0 | 2023-09-20 | ||
| Enamine | EN300-1744227-0.25g |
3-amino-2-[4-(dimethylcarbamoyl)phenyl]propanoic acid |
2228536-30-7 | 0.25g |
$999.0 | 2023-09-20 | ||
| Enamine | EN300-1744227-0.5g |
3-amino-2-[4-(dimethylcarbamoyl)phenyl]propanoic acid |
2228536-30-7 | 0.5g |
$1043.0 | 2023-09-20 | ||
| Enamine | EN300-1744227-1.0g |
3-amino-2-[4-(dimethylcarbamoyl)phenyl]propanoic acid |
2228536-30-7 | 1g |
$1086.0 | 2023-06-03 | ||
| Enamine | EN300-1744227-2.5g |
3-amino-2-[4-(dimethylcarbamoyl)phenyl]propanoic acid |
2228536-30-7 | 2.5g |
$2127.0 | 2023-09-20 | ||
| Enamine | EN300-1744227-5.0g |
3-amino-2-[4-(dimethylcarbamoyl)phenyl]propanoic acid |
2228536-30-7 | 5g |
$3147.0 | 2023-06-03 | ||
| Enamine | EN300-1744227-10.0g |
3-amino-2-[4-(dimethylcarbamoyl)phenyl]propanoic acid |
2228536-30-7 | 10g |
$4667.0 | 2023-06-03 | ||
| Enamine | EN300-1744227-1g |
3-amino-2-[4-(dimethylcarbamoyl)phenyl]propanoic acid |
2228536-30-7 | 1g |
$1086.0 | 2023-09-20 | ||
| Enamine | EN300-1744227-5g |
3-amino-2-[4-(dimethylcarbamoyl)phenyl]propanoic acid |
2228536-30-7 | 5g |
$3147.0 | 2023-09-20 |
3-amino-2-4-(dimethylcarbamoyl)phenylpropanoic acid Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 3-amino-2-4-(dimethylcarbamoyl)phenylpropanoic acid
3-Amino-2-4-(Dimethylcarbamoyl)Phenylpropanoic Acid: A Comprehensive Overview
3-Amino-2-4-(dimethylcarbamoyl)phenylpropanoic acid (CAS No. 2228536-30-7) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development and as a building block for more complex molecules. In this article, we will delve into the structural properties, synthesis methods, pharmacological activities, and recent advancements associated with this compound.
The chemical structure of 3-amino-2-4-(dimethylcarbamoyl)phenylpropanoic acid comprises a phenyl ring substituted with a dimethylcarbamoyl group at the 4-position and an amino group at the 3-position. The propanoic acid moiety further enhances its versatility in various chemical reactions. This structure makes it a valuable intermediate in the synthesis of bioactive compounds, particularly those with potential therapeutic applications.
Recent studies have highlighted the importance of dimethylcarbamoyl phenyl derivatives in medicinal chemistry. Researchers have explored the role of these compounds in modulating cellular pathways, particularly in the context of neurodegenerative diseases and cancer. The presence of the amino group in 3-amino-2-4-(dimethylcarbamoyl)phenylpropanoic acid adds to its reactivity, making it a promising candidate for further functionalization.
One of the most notable advancements involving this compound is its use as a precursor in the synthesis of bioactive molecules. Scientists have employed this compound to develop agents that target specific enzymes and receptors involved in disease progression. For instance, derivatives of 3-amino-2-4-(dimethylcarbamoyl)phenylpropanoic acid have shown potential as inhibitors of histone deacetylases (HDACs), which are implicated in various cancers.
The synthesis of 3-amino-2-4-(dimethylcarbamoyl)phenylpropanoic acid typically involves multi-step processes that combine aromatic substitution reactions with peptide coupling techniques. Recent optimizations in these methods have improved yields and reduced reaction times, making large-scale production more feasible. Researchers have also explored green chemistry approaches to synthesize this compound, aligning with current trends toward sustainable chemical practices.
In terms of pharmacological activity, 3-amino-2-4-(dimethylcarbamoyl)phenylpropanoic acid exhibits interesting properties that warrant further investigation. Preclinical studies have demonstrated its ability to modulate ion channels and neurotransmitter systems, suggesting potential applications in treating neurological disorders such as epilepsy and Parkinson's disease. Additionally, its anti-inflammatory properties make it a candidate for developing novel analgesics.
The structural flexibility of 3-amino-2-4-(dimethylcarbamoyl)phenylpropanoic acid allows for extensive modifications to enhance its bioavailability and efficacy. For example, researchers have explored the incorporation of hydrophilic groups to improve solubility and reduce toxicity. These modifications are critical for translating laboratory findings into clinically relevant treatments.
From an industrial perspective, the demand for dimethylcarbamoyl phenyl derivatives is growing due to their versatility in drug design. Pharmaceutical companies are increasingly investing in research programs that leverage these compounds to address unmet medical needs. The integration of computational chemistry tools has further accelerated the discovery process, enabling researchers to predict the biological activity of various derivatives before experimental validation.
In conclusion, 3-amino-2-4-(dimethylcarbamoyl)phenylpropanoic acid (CAS No. 2228536-30-7) stands as a pivotal molecule in contemporary chemical research. Its unique structure, coupled with recent advancements in synthesis and pharmacology, positions it as a key player in the development of innovative therapeutic agents. As research continues to unfold, this compound is expected to contribute significantly to the advancement of medicinal chemistry and personalized medicine.
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